1-Octen-4-yne
Overview
Description
1-Octen-4-yne is an organic compound with the molecular formula C₈H₁₂. It is an alkyne, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
1-Octen-4-yne can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction between acetylene and two equivalents of 1-bromopropane. Acetylene is first deprotonated by a base to form an anion, which then undergoes nucleophilic substitution with 1-bromopropane.
Industrial Production Methods: Industrially, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkynes under specific conditions.
Chemical Reactions Analysis
Scientific Research Applications
1-Octen-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Octen-4-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in various reactions, such as:
Nucleophilic Addition: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Catalytic Hydrogenation: The triple bond can be hydrogenated in the presence of catalysts to form alkenes or alkanes.
Oxidative Cleavage: The triple bond can be cleaved oxidatively to form smaller molecules, such as aldehydes or carboxylic acids.
Comparison with Similar Compounds
1-Octen-4-yne can be compared with other alkynes, such as:
1-Octyne: Similar in structure but lacks the internal triple bond, making it less reactive in certain types of reactions.
1-Butyne: A smaller alkyne with different reactivity and applications.
1-Hexyne: Another alkyne with a shorter carbon chain, used in different industrial applications.
This compound stands out due to its specific structure, which provides unique reactivity and makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
oct-1-en-4-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBXOVYWGIDVQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179358 | |
Record name | 1-Octen-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24612-83-7 | |
Record name | 1-Octen-4-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024612837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octen-4-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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